Brolamfetamine, (S)-
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Overview
Description
Brolamfetamine, (S)-, also known as 2,5-dimethoxy-4-bromoamphetamine, is a potent hallucinogenic compound belonging to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1967. This compound is known for its strong psychedelic effects, which are primarily mediated through its interaction with serotonin receptors, particularly the 5-HT2A receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Brolamfetamine, (S)-, involves several steps. The starting material is typically 2,5-dimethoxybenzaldehyde, which undergoes bromination to form 2,5-dimethoxy-4-bromobenzaldehyde. This intermediate is then subjected to a reductive amination reaction with nitroethane to form 2,5-dimethoxy-4-bromoamphetamine .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring stringent control measures to prevent misuse .
Chemical Reactions Analysis
Types of Reactions
Brolamfetamine, (S)-, undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted amphetamines and phenethylamines, which may have different pharmacological properties .
Scientific Research Applications
Brolamfetamine, (S)-, is used in scientific research primarily to study the serotonin receptor subfamily, particularly the 5-HT2A receptor. Its selectivity for these receptors makes it a valuable tool for understanding the role of serotonin in the brain and its effects on mood, perception, and cognition . Additionally, it has been used in studies investigating the mechanisms of hallucinogenic drugs and their potential therapeutic applications .
Mechanism of Action
Brolamfetamine, (S)-, exerts its effects primarily through its agonistic properties at the 5-HT2A receptor. It also acts as a partial agonist at the 5-HT2B, 5-HT2C, and TAAR1 receptors . The activation of these receptors leads to altered neurotransmitter release and changes in brain activity, resulting in the hallucinogenic effects associated with this compound .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-iodoamphetamine (DOI): Another potent hallucinogen with similar effects but different receptor binding affinities.
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its long duration of action and strong psychedelic effects.
2,5-Dimethoxy-4-ethylamphetamine (DOET): Similar in structure but with slightly different pharmacological properties.
Uniqueness
Brolamfetamine, (S)-, is unique due to its high potency and selectivity for the 5-HT2A receptor. This makes it particularly useful in research settings for studying the effects of serotonin on the brain and for exploring potential therapeutic applications of hallucinogenic compounds .
Properties
CAS No. |
43061-16-1 |
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Molecular Formula |
C11H16BrNO2 |
Molecular Weight |
274.15 g/mol |
IUPAC Name |
(2S)-1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3/t7-/m0/s1 |
InChI Key |
FXMWUTGUCAKGQL-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC(=C(C=C1OC)Br)OC)N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1OC)Br)OC)N |
Origin of Product |
United States |
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